(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycolithocholic acid 3-sulfate involves the sulfation of glycolithocholic acid. This process typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents under controlled conditions to ensure selective sulfation at the 3-position of the glycolithocholic acid molecule .
Industrial Production Methods: Industrial production of glycolithocholic acid 3-sulfate may involve large-scale sulfation reactions followed by purification using techniques such as preparative liquid chromatography. The purified product is then crystallized to obtain the final compound .
Types of Reactions:
Oxidation: Glycolithocholic acid 3-sulfate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group, although this is less common.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to glycolithocholic acid.
Substitution: Formation of glycolithocholic acid derivatives with different functional groups.
Scientific Research Applications
Glycolithocholic acid 3-sulfate has several scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of bile acid derivatives.
Biology: Investigated for its role in cellular processes and interactions with cellular membranes.
Medicine: Potential therapeutic agent for inhibiting HIV-1 replication and treating gallbladder diseases
Industry: Utilized in the development of antiviral drugs and research on bile acid metabolism.
Mechanism of Action
Glycolithocholic acid 3-sulfate exerts its effects by inhibiting the replication of HIV-1. It interacts with viral proteins and cellular receptors, preventing the virus from entering and replicating within host cells . The compound also affects bile acid metabolism, influencing the solubility and transport of cholesterol and other lipids in the body .
Comparison with Similar Compounds
Glycolithocholic Acid: A precursor to glycolithocholic acid 3-sulfate, lacking the sulfate group.
Cholic Acid: A primary bile acid from which glycolithocholic acid is derived.
Lithocholic Acid: Another bile acid with similar properties but different metabolic pathways.
Uniqueness: Glycolithocholic acid 3-sulfate is unique due to its sulfated structure, which enhances its solubility and biological activity. Its ability to inhibit HIV-1 replication sets it apart from other bile acid derivatives .
Properties
CAS No. |
15814-56-9 |
---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1R,3S,4S,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 |
InChI Key |
LYLSUYCOHWVOFS-VEIUFWFVSA-N |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Synonyms |
1-O-Methyl-3,6-anhydro-α-D-mannopyranose |
Origin of Product |
United States |
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